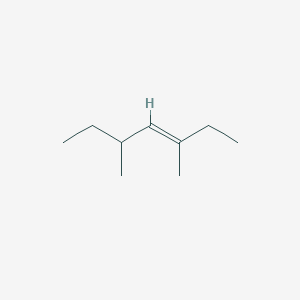

3,5-Dimethyl-3-heptene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(E)-3,5-dimethylhept-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-5-8(3)7-9(4)6-2/h7-8H,5-6H2,1-4H3/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOLZWHOQAEIAW-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C=C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)/C=C(\C)/CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,5-Dimethyl-3-heptene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-3-heptene is an unsaturated hydrocarbon with the molecular formula C9H18.[1][2][3] It belongs to the alkene class of organic compounds, characterized by a carbon-carbon double bond. This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its characterization, and a logical workflow for its synthesis and purification. The information presented is intended for researchers, scientists, and professionals in the field of drug development and other chemical sciences.

Chemical and Physical Properties

The properties of this compound are summarized in the table below. It exists as a colorless liquid and is available as a mixture of cis- and trans-isomers.[4] The data presented is a compilation from various sources and should be considered in the context of the specific isomer and experimental conditions.

| Property | Value | Source |

| Molecular Formula | C9H18 | [1][2][3] |

| Molecular Weight | 126.24 g/mol | [2][3] |

| IUPAC Name | (E)-3,5-dimethylhept-3-ene | [2] |

| CAS Number | 59643-68-4 ((E)-isomer) | [1][2] |

| 19549-93-0 (cis- and trans-mixture) | [3] | |

| Physical State | Liquid | [4] |

| Color | Colorless | [4] |

| Specific Gravity | 0.73 | [4] |

| LogP (Octanol/Water Partition Coefficient) | 3.38880 | [5] |

| Boiling Point | Similar to alkanes with the same number of carbons; increases with molecular size.[6][7] | General Information |

| Melting Point | Not available. | [4] |

| Solubility | Insoluble in water, soluble in nonpolar organic solvents. | General Alkene Property |

Experimental Protocols

Detailed experimental protocols for the determination of the chemical and physical properties of this compound are crucial for its accurate characterization. Below are methodologies for key experiments.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a small amount of liquid.[8]

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Mineral oil

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The capillary tube is inverted (open end down) and placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing mineral oil, with the side arm of the Thiele tube being heated gently.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[8]

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific volume used to accurately determine the density of a liquid.[9]

Apparatus:

-

Pycnometer (of a known volume)

-

Analytical balance

-

Temperature-controlled water bath

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately measured.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a temperature-controlled water bath to allow the liquid to reach thermal equilibrium.

-

The mass of the filled pycnometer is measured.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.[9]

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds.[10][11]

Apparatus:

-

Gas chromatograph coupled to a mass spectrometer

-

Capillary column suitable for hydrocarbon analysis (e.g., non-polar column)

-

Helium carrier gas

-

Sample vials

Procedure:

-

A dilute solution of this compound in a suitable solvent (e.g., hexane) is prepared.

-

The GC oven temperature, carrier gas flow rate, and injector temperature are set according to the instrument's operating manual and the volatility of the analyte.

-

A small volume of the sample is injected into the GC.

-

The components of the sample are separated based on their boiling points and interaction with the stationary phase of the column.

-

The separated components then enter the mass spectrometer, where they are ionized and fragmented.

-

The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify this compound by comparing it to a spectral library. The retention time from the gas chromatogram can also be used for identification.

Synthesis and Purification Workflow

This compound can be synthesized via the dehydration of 3,5-dimethyl-3-heptanol. The following diagram illustrates a logical workflow for its synthesis and subsequent purification.

Caption: Synthesis and Purification of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C9H18 | CID 5364776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (cis-and trans-mixture) | C9H18 | CID 521894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labproinc.com [labproinc.com]

- 5. lookchem.com [lookchem.com]

- 6. quora.com [quora.com]

- 7. Physical Properties of Alkenes | OpenOChem Learn [learn.openochem.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scribd.com [scribd.com]

- 10. Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide to 3,5-Dimethyl-3-heptene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of 3,5-Dimethyl-3-heptene. The information is intended to support research and development activities where this compound may be of interest.

Core Chemical Data

This compound is an unsaturated hydrocarbon with the molecular formula C₉H₁₈.[1][2] It exists as a mixture of cis and trans isomers. The specific stereoisomer, (E)-3,5-dimethylhept-3-ene, is also commercially available.

| Property | Value | Source |

| CAS Number | 59643-68-4 ((E)-isomer) | [1][2] |

| 19549-93-0 (cis/trans mixture) | [3] | |

| Molecular Formula | C₉H₁₈ | [1][2] |

| Molecular Weight | 126.24 g/mol | [3][4] |

| IUPAC Name | 3,5-dimethylhept-3-ene | [3] |

| Physical State | Liquid | [4] |

| Color | Colorless | [4] |

| Specific Gravity | 0.73 | [4] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the acid-catalyzed dehydration of 3,5-dimethyl-3-heptanol (B100129). This elimination reaction proceeds via a carbocation intermediate, and due to the structure of the precursor alcohol, can lead to a mixture of alkene isomers.

Experimental Protocol: Dehydration of 3,5-Dimethyl-3-heptanol

This protocol is adapted from general procedures for the dehydration of secondary and tertiary alcohols.

Materials:

-

3,5-dimethyl-3-heptanol

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Deionized water

-

Round-bottom flask

-

Distillation apparatus

-

Separatory funnel

-

Erlenmeyer flasks

-

Heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask, place 3,5-dimethyl-3-heptanol and a catalytic amount of concentrated sulfuric acid or phosphoric acid. Add a few boiling chips.

-

Dehydration: Assemble a simple distillation apparatus with the round-bottom flask. Heat the mixture gently using a heating mantle to initiate the dehydration reaction.

-

Distillation: The alkene product, being more volatile than the starting alcohol, will distill over with water. Collect the distillate in a receiving flask cooled in an ice bath.

-

Work-up: Transfer the distillate to a separatory funnel.

-

Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Carefully vent the separatory funnel to release any pressure from CO₂ evolution.

-

Washing: Wash the organic layer with deionized water.

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Isolation: Decant or filter the dried liquid to obtain the crude this compound.

-

Purification: The product can be further purified by fractional distillation.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound via alcohol dehydration.

Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column (e.g., non-polar DB-5 or similar).

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

GC-MS Parameters (Typical):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 300.

Expected Fragmentation:

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 126. The fragmentation pattern will be characterized by the loss of alkyl groups, leading to the formation of stable carbocations. Key fragments would be expected from the cleavage of bonds allylic to the double bond.

Spectroscopic Data

Infrared (IR) Spectroscopy:

-

C-H stretch (alkane): ~2850-2960 cm⁻¹

-

C=C stretch: ~1670-1640 cm⁻¹ (may be weak for a tetrasubstituted alkene)

-

C-H bend (alkane): ~1375-1450 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

Signals in the range of 0.8-1.0 ppm for the terminal methyl groups of the ethyl and propyl chains.

-

Signals around 1.6-1.7 ppm for the methyl groups attached to the double bond.

-

Signals in the range of 1.9-2.1 ppm for the methylene (B1212753) groups adjacent to the double bond.

-

The vinylic proton signal (if present in isomers) would be further downfield.

-

-

¹³C NMR:

-

Signals for the sp² hybridized carbons of the double bond in the range of 120-140 ppm.

-

Signals for the sp³ hybridized carbons of the alkyl groups in the range of 10-40 ppm.

-

Analytical Workflow

Caption: General analytical workflow for the characterization of this compound.

References

An In-depth Technical Guide to the Synthesis of 3,5-Dimethyl-3-heptene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 3,5-dimethyl-3-heptene, a valuable alkene in organic synthesis. The primary focus is on a robust two-step approach involving a Grignard reaction to synthesize the precursor alcohol, 3,5-dimethyl-3-heptanol (B100129), followed by its acid-catalyzed dehydration. Alternative synthetic strategies, including the Wittig reaction, are also discussed. This document furnishes detailed experimental protocols, quantitative data, and spectroscopic analysis to support researchers in the successful synthesis and characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₈ |

| Molecular Weight | 126.24 g/mol [1] |

| CAS Number | 59643-68-4[2] |

| Appearance | Colorless liquid |

| Boiling Point | Not explicitly available |

| Density | Not explicitly available |

Synthetic Routes

The synthesis of this compound can be effectively achieved through a two-step process commencing with the formation of a tertiary alcohol, 3,5-dimethyl-3-heptanol, via a Grignard reaction. This is followed by the dehydration of the alcohol to yield the target alkene. An alternative, though less specifically documented for this molecule, is the Wittig reaction.

Route 1: Grignard Reaction followed by Dehydration (Recommended)

This is the most direct and well-established method for the synthesis of this compound.

Logical Relationship of the Grignard-Dehydration Synthesis Pathway

Caption: Workflow for the synthesis of this compound.

Step 1: Synthesis of 3,5-dimethyl-3-heptanol via Grignard Reaction

The Grignard reaction provides a versatile method for the formation of carbon-carbon bonds, making it ideal for the synthesis of the precursor tertiary alcohol. There are multiple feasible combinations of ketones and Grignard reagents to achieve this. One plausible route involves the reaction of 2-methyl-3-pentanone (B165389) with ethylmagnesium bromide.

Experimental Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.1 equivalents). Add a small crystal of iodine to activate the magnesium. A solution of bromoethane (B45996) (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is added dropwise from the dropping funnel. The reaction is initiated by gentle warming and should proceed to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Ketone: The Grignard reagent solution is cooled in an ice bath. A solution of 2-methyl-3-pentanone (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise from the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

-

Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and the solvent is removed under reduced pressure to yield crude 3,5-dimethyl-3-heptanol.

Step 2: Dehydration of 3,5-dimethyl-3-heptanol

The tertiary alcohol synthesized in the previous step can be readily dehydrated using an acid catalyst to form the desired alkene, this compound. Using a milder acid like phosphoric acid is often preferred over sulfuric acid to minimize side reactions.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a distillation head, a condenser, and a receiving flask, place the crude 3,5-dimethyl-3-heptanol. Add a catalytic amount of concentrated phosphoric acid (approximately 10-20% by volume of the alcohol).

-

Dehydration and Distillation: The mixture is gently heated. As the reaction proceeds, the lower-boiling alkene product, this compound, will distill out of the reaction mixture along with water. The distillate is collected in the receiving flask, which can be cooled in an ice bath to minimize evaporation.

-

Purification: The collected distillate will consist of two layers: an upper organic layer (the alkene) and a lower aqueous layer. The layers are separated using a separatory funnel. The organic layer is washed with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine. The organic layer is then dried over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

-

Final Purification: The dried liquid is subjected to simple or fractional distillation to afford pure this compound.

| Reaction Step | Reactants | Reagents/Catalysts | Solvent | Typical Yield |

| Grignard Reaction | 2-Methyl-3-pentanone, Bromoethane, Magnesium | Iodine (activator) | Anhydrous Diethyl Ether or THF | 70-90% (estimated) |

| Dehydration | 3,5-dimethyl-3-heptanol | Concentrated Phosphoric Acid | None | 60-80% (estimated) |

Route 2: Wittig Reaction

The Wittig reaction is a powerful method for alkene synthesis from carbonyl compounds. For this compound, this would involve the reaction of a ketone with a phosphorus ylide. One possible disconnection involves the reaction of 2-pentanone with a sec-butylidene triphenylphosphorane.

Conceptual Wittig Reaction Pathway

Caption: Conceptual pathway for the Wittig synthesis of this compound.

Experimental Protocol (General):

-

Ylide Generation: The phosphonium (B103445) ylide is typically generated in situ by treating the corresponding phosphonium salt (e.g., sec-butyltriphenylphosphonium bromide) with a strong base such as n-butyllithium or sodium hydride in an anhydrous aprotic solvent like THF or DMSO.

-

Reaction with Ketone: The solution of the ylide is cooled, and the ketone (2-pentanone) is added dropwise. The reaction mixture is then typically stirred at room temperature or gently heated to drive the reaction to completion.

-

Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The major byproduct, triphenylphosphine (B44618) oxide, can often be removed by crystallization or chromatography. The resulting alkene is then purified by distillation.

While the Wittig reaction is a powerful tool, its application for this specific target molecule is not well-documented in the literature, and the stereoselectivity (E/Z isomer ratio) would need to be determined experimentally.

Spectroscopic Data

The following tables summarize the available spectroscopic data for the characterization of this compound.

¹H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.2 | m | 1H | =CH- |

| ~2.0 | m | 2H | -CH₂-C= |

| ~1.6 | s | 3H | =C-CH₃ |

| ~1.0 | m | 1H | -CH(CH₃)- |

| ~0.9 | d | 3H | -CH(CH₃)- |

| ~0.8 | t | 6H | -CH₂-CH₃ |

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~135 | =C(CH₃)- |

| ~125 | =CH- |

| ~40 | -CH(CH₃)- |

| ~30 | -CH₂-C= |

| ~25 | -CH₂-CH₃ (allylic) |

| ~20 | =C-CH₃ |

| ~15 | -CH(CH₃)- |

| ~12 | -CH₂-CH₃ |

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (alkane) |

| ~1670 | Medium | C=C stretch (alkene) |

| ~1460 | Medium | C-H bend (alkane) |

| ~840 | Medium | =C-H bend (trisubstituted alkene) |

Mass Spectrometry Data

| m/z | Relative Intensity | Possible Fragment |

| 126 | Moderate | [M]⁺ (Molecular Ion) |

| 111 | Moderate | [M - CH₃]⁺ |

| 97 | High | [M - C₂H₅]⁺ |

| 83 | High | [M - C₃H₇]⁺ |

| 69 | High | [C₅H₉]⁺ |

| 55 | Base Peak | [C₄H₇]⁺ |

This comprehensive guide provides a detailed framework for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize the provided protocols based on their specific laboratory conditions and available resources.

References

An In-depth Technical Guide to 3,5-Dimethyl-3-heptene

Core Topic: 3,5-Dimethyl-3-heptene Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical compound this compound, including its nomenclature, physicochemical properties, synthesis, and spectroscopic characterization. Due to a lack of documented specific biological activity in publicly available scientific literature, a generalized experimental workflow is presented in place of a signaling pathway.

IUPAC Nomenclature and Structure

The IUPAC name for the compound is 3,5-dimethylhept-3-ene . The placement of the double bond at the third carbon and methyl groups at the third and fifth positions of the heptane (B126788) chain defines its structure. This structure allows for stereoisomerism across the double bond, resulting in two geometric isomers: (E)-3,5-dimethylhept-3-ene and (Z)-3,5-dimethylhept-3-ene.

-

(E)-3,5-dimethylhept-3-ene: The higher priority groups on each carbon of the double bond are on opposite sides.

-

(Z)-3,5-dimethylhept-3-ene: The higher priority groups on each carbon of the double bond are on the same side.

The majority of commercially available preparations are sold as a mixture of these cis- and trans- isomers.[1]

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. It is important to note that much of the available data does not distinguish between the (E) and (Z) isomers and often refers to a mixture.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₈ | [1][2] |

| Molecular Weight | 126.24 g/mol | [1][2] |

| CAS Number | 59643-68-4 ((E)-isomer) | [2] |

| 19549-93-0 (isomer mixture) | [1] | |

| Appearance | Colorless liquid | EvitaChem |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Water Solubility (log₁₀WS) | Data not available | |

| Octanol/Water Partition Coefficient (logP) | Data not available |

Table 2: Spectroscopic Data for this compound (Isomer Mixture)

| Spectroscopy | Data | Source |

| ¹H NMR | A spectrum is available on SpectraBase, recorded on a Varian CFT-20 instrument. Detailed peak assignments are not provided in the available literature. | [1] |

| ¹³C NMR | No experimentally derived spectra with peak assignments are readily available in the literature for this compound. A spectrum for the saturated analog, 3,5-dimethylheptane (B146769), is available. | [3] |

| Infrared (IR) | A gas-phase IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database. | [4] |

| Mass Spec (MS) | Mass spectra (electron ionization) are available in the NIST WebBook. | [4] |

Synthesis of this compound

While a detailed, step-by-step experimental protocol for the synthesis of this compound with specific yields is not prominently documented in peer-reviewed literature, two primary synthetic routes can be employed.

Experimental Protocol: Dehydration of 3,5-Dimethyl-3-heptanol (B100129)

This is a common laboratory method for alkene synthesis involving an E1 elimination mechanism.[2]

Reaction: C₉H₂₀O (3,5-dimethyl-3-heptanol) --(H₂SO₄, Heat)--> C₉H₁₈ (this compound) + H₂O

Methodology:

-

Reactant Setup: In a round-bottom flask suitable for distillation, combine 3,5-dimethyl-3-heptanol with a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid.

-

Heating: Heat the mixture under reflux. The temperature should be carefully controlled to favor the elimination reaction over competing substitution reactions.[2]

-

Distillation: The alkene product, being more volatile than the starting alcohol, is continuously removed from the reaction mixture by distillation as it is formed. This shifts the equilibrium towards the product.

-

Work-up: The collected distillate is washed with a sodium bicarbonate solution to neutralize any residual acid, followed by a water wash.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and purified by fractional distillation to yield the final product.

Catalytic Dehydrogenation of 3,5-Dimethylheptane

In industrial settings, catalytic dehydrogenation of the corresponding alkane can be used.[2]

Reaction: C₉H₂₀ (3,5-dimethylheptane) --(Catalyst, High Temp)--> C₉H₁₈ (this compound) + H₂

Methodology:

-

Process: The vapor of 3,5-dimethylheptane is passed over a heated catalyst.

-

Catalyst: Typical catalysts include platinum or palladium supported on a high-surface-area material.[2]

-

Conditions: The reaction is carried out at elevated temperatures.[2] This method is less common in laboratory synthesis due to the requirement for specialized equipment.

Biological Activity

There is no prominent scientific literature describing a specific biological role or signaling pathway directly modulated by this compound. While some branched-chain alkenes and dimethylalkanes are known to act as insect pheromones, these are typically much larger molecules, and no such activity has been reported for this specific C9 alkene.[5] Research on C9H18 isomers is generally focused on their role as chemical building blocks rather than as bioactive molecules.[6] The primary biological relevance of simple alkenes relates to their potential toxicity as electrophiles or their role in biodegradation pathways.[7][8]

Visualized Experimental Workflow

Given the lack of a known signaling pathway, the following diagram illustrates a logical workflow for the synthesis and characterization of this compound, a critical process for researchers in the field.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a simple branched alkene whose chemistry is well-understood in the context of fundamental organic reactions. However, there is a notable lack of in-depth research into its specific biological functions and detailed, reproducible synthesis protocols in accessible literature. The data presented here is compiled from chemical databases and general organic chemistry principles. For drug development professionals, while this specific compound may not have direct applications, the synthetic and analytical methodologies described are foundational to the broader field of medicinal chemistry. Further research would be required to fully elucidate the properties of the individual (E) and (Z) isomers and to explore any potential bioactivity.

References

- 1. This compound (cis-and trans-mixture) | C9H18 | CID 521894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound (EVT-1213723) | 59643-68-4 [evitachem.com]

- 3. 3,5-DIMETHYLHEPTANE(926-82-9) 13C NMR [m.chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Joint Toxic Effects of the Type-2 Alkene Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impacts of Nutrients on Alkene Biodegradation Rates and Microbial Community Composition in Enriched Consortia from Natural Inocula - PMC [pmc.ncbi.nlm.nih.gov]

Technical Data Sheet: 3,5-Dimethyl-3-heptene

Chemical Identification

This document pertains to the physicochemical properties of 3,5-Dimethyl-3-heptene.

-

IUPAC Name: 3,5-Dimethylhept-3-ene[1]

-

Synonyms: this compound

Physicochemical Properties

The primary physicochemical property detailed in this guide is the molecular weight of this compound. The calculated molecular weight is approximately 126.24 g/mol [1][4][5].

Data Presentation: Molecular Weight Calculation

The molecular weight is computationally derived from the chemical formula (C₉H₁₈) using the standard atomic weights of its constituent elements, Carbon (C) and Hydrogen (H). The comprehensive calculation is summarized in the table below.

| Element | Symbol | Atomic Count | Standard Atomic Weight ( g/mol ) | Contribution to Molecular Weight ( g/mol ) |

| Carbon | C | 9 | ~12.011[6][7][8] | 108.099 |

| Hydrogen | H | 18 | ~1.008[9][10] | 18.144 |

| Total | C₉H₁₈ | 27 | 126.243 |

Note: Standard atomic weights are based on IUPAC recommendations and may have slight variations depending on isotopic composition[6][11]. For conventional use, the provided values are standard.

Determination Methodology

The molecular weight of this compound was determined via a computational protocol. This in-silico method relies on the established chemical formula derived from the compound's nomenclature and the standard atomic weights as published by the International Union of Pure and Applied Chemistry (IUPAC). No experimental procedures were required for this determination.

The logical workflow for this computational determination is visualized in the diagram below.

Caption: Computational workflow for determining molecular weight.

References

- 1. This compound (cis-and trans-mixture) | C9H18 | CID 521894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound (CAS 59643-68-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. labproinc.com [labproinc.com]

- 6. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 7. youtube.com [youtube.com]

- 8. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 9. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 10. Hydrogen - Wikipedia [en.wikipedia.org]

- 11. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

An In-depth Technical Guide to the Isomers of 3,5-Dimethyl-3-heptene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isomers of 3,5-dimethyl-3-heptene, a nine-carbon alkene with isomeric complexity that serves as a valuable case study in stereochemistry. The information presented herein is intended to support research and development activities where the specific isomeric form of a molecule is critical.

Introduction to the Isomerism of this compound

This compound (C₉H₁₈) is an unsaturated hydrocarbon featuring a seven-carbon chain with methyl groups at the third and fifth positions and a double bond originating at the third carbon.[1] Its molecular structure gives rise to both geometric and optical isomerism due to the presence of a trisubstituted double bond and a chiral center.

The double bond between carbons 3 and 4 allows for geometric isomerism, resulting in (E) and (Z) configurations (also referred to as trans and cis, respectively). Additionally, the carbon at position 5 is a stereocenter, as it is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and a propenyl group. This chiral center can have either an (R) or an (S) configuration.

The combination of these two isomeric features results in a total of four possible stereoisomers for this compound.

Isomeric Forms of this compound

The four stereoisomers of this compound are:

-

(3E, 5R)-3,5-dimethylhept-3-ene

-

(3E, 5S)-3,5-dimethylhept-3-ene

-

(3Z, 5R)-3,5-dimethylhept-3-ene

-

(3Z, 5S)-3,5-dimethylhept-3-ene

The (3E, 5R) and (3E, 5S) isomers are enantiomers of each other, as are the (3Z, 5R) and (3Z, 5S) isomers. The relationship between any (E) isomer and any (Z) isomer is that of diastereomers.

Below is a diagram illustrating the relationships between these isomers.

Caption: Isomeric relationships of this compound.

Physicochemical Properties

Detailed experimental data for each of the four purified stereoisomers of this compound are not widely reported in the literature. Most commercially available samples and reported data are for a mixture of the cis and trans isomers.[2]

| Property | Value (for cis/trans mixture) | Reference |

| Molecular Formula | C₉H₁₈ | [] |

| Molecular Weight | 126.24 g/mol | [] |

| Boiling Point | 130.7-131.2 °C | [] |

| Density | 0.7399 g/cm³ | [] |

| Purity (by GC) | Min. 98.0% | [2] |

For the (E)-isomer (chirality at C5 unspecified), the following gas chromatography data is available:

| Property | Value | Reference |

| Kovats Retention Index | 833, 836 (standard non-polar column) | [4] |

Experimental Protocols: Synthesis and Separation

Specific, detailed experimental protocols for the stereoselective synthesis of each of the four isomers of this compound are not readily found in publicly available literature. However, general and well-established organic synthesis methodologies can be applied to achieve their preparation.

General Synthetic Approach

A common strategy for the synthesis of this compound would involve the dehydration of 3,5-dimethyl-3-heptanol. The precursor alcohol can be synthesized via a Grignard reaction between an appropriate ketone and an organomagnesium halide. For example, the reaction of 2-pentanone with sec-butylmagnesium bromide, followed by acidic workup, would yield 3,5-dimethyl-3-heptanol.

The subsequent acid-catalyzed dehydration of this alcohol would likely produce a mixture of E and Z isomers of this compound, as well as other potential regioisomers. The ratio of the E and Z isomers would be dependent on the reaction conditions, particularly the choice of dehydrating agent and temperature.

Stereoselective synthesis of a particular isomer would require more advanced synthetic strategies, potentially involving Wittig-type reactions with stereodefined precursors or other modern olefination methods that offer control over the geometry of the resulting double bond.

Separation and Characterization

The separation of the diastereomers ((E)- vs. (Z)-isomers) can typically be achieved using standard chromatographic techniques such as gas chromatography (GC) or column chromatography.[5] Due to differences in their physical properties, they will exhibit different retention times on a GC column.

Separating the enantiomeric pairs ((3E, 5R) from (3E, 5S) and (3Z, 5R) from (3Z, 5S)) is more challenging and requires chiral separation techniques. Chiral gas chromatography, using a column with a chiral stationary phase, is a common and effective method for the analytical and even preparative separation of volatile enantiomers.[6]

The characterization of the individual isomers would rely on a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the connectivity of the molecule. The coupling constants and nuclear Overhauser effect (NOE) data can be used to determine the E/Z geometry of the double bond.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching and bending frequencies for alkanes and alkenes, as well as a C=C stretching vibration.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound.

-

Optical Rotation: For purified enantiomers, measurement of the specific rotation using a polarimeter would distinguish between the (R) and (S) configurations, although the direction of rotation would need to be correlated with the absolute configuration through other methods or by comparison to known standards.

Logical Workflow for Isomer Synthesis and Analysis

The following diagram outlines a logical workflow for the synthesis and characterization of the isomers of this compound.

Caption: General workflow for synthesis and analysis.

References

- 1. This compound (cis-and trans-mixture) | C9H18 | CID 521894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labproinc.com [labproinc.com]

- 4. This compound | C9H18 | CID 5364776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. vurup.sk [vurup.sk]

- 6. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties of 3,5-Dimethyl-3-heptene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3,5-Dimethyl-3-heptene. The information is compiled from various chemical databases and literature sources to support research and development activities. This document includes a summary of quantitative data, detailed experimental protocols for property determination, and a workflow visualization for analytical procedures.

Core Physical Properties

This compound is a flammable, colorless liquid.[1] It is classified as an aspiration hazard.[2] The following table summarizes its key physical properties.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈ | [2][3][4] |

| Molecular Weight | 126.24 g/mol | [5] |

| Appearance | Colorless Liquid | [1] |

| Boiling Point | 139.4 ± 7.0 °C (Predicted) | [6] |

| Melting Point | Not available | [1] |

| Density | 0.738 ± 0.06 g/cm³ (Predicted) | [6] |

| Specific Gravity | 0.73 | [1] |

| Refractive Index | Not available | [1] |

| Water Solubility | Low (logP: 3.38880) | |

| Purity | Min. 98.0% (by GC) | [1] |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physical and chemical properties of this compound.

Purity Determination by Gas Chromatography (GC)

This protocol outlines the analysis of this compound purity using a standard gas chromatograph with a flame ionization detector (FID).

Instrumentation:

-

Gas chromatograph equipped with a split/splitless inlet and a flame ionization detector (FID).

-

Capillary column suitable for volatile organic compounds (e.g., HP-5, DB-5, or equivalent).

-

Data acquisition and processing software.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a high-purity volatile solvent (e.g., hexane (B92381) or pentane).

-

Instrument Setup:

-

Set the injector temperature to 250 °C.

-

Set the detector temperature to 300 °C.

-

Set the oven temperature program: initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

-

Use helium as the carrier gas with a constant flow rate of 1 mL/min.

-

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time, which can be compared to a known standard. The Kovats retention index for this compound is reported as 833 and 836 on a standard non-polar column.[3][7]

-

Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the acquisition of ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Instrumentation:

-

NMR spectrometer (e.g., 300 MHz or higher).

-

5 mm NMR tubes.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise ratio.

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).

-

Analyze the chemical shifts, integration (for ¹H), and splitting patterns to confirm the molecular structure of this compound.

-

Boiling Point Determination (Micro Method)

This protocol details the determination of the boiling point of this compound using a micro-scale technique.

Apparatus:

-

Thiele tube or a similar heating apparatus.

-

Thermometer.

-

Small test tube (Durham tube).

-

Capillary tube, sealed at one end.

-

Heat source (e.g., Bunsen burner or oil bath).

Procedure:

-

Add a small amount (approximately 0.5 mL) of this compound to the small test tube.

-

Place the capillary tube, open end down, into the test tube.

-

Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

Place the assembly in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Gently heat the side arm of the Thiele tube.

-

Observe a steady stream of bubbles emerging from the capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Refractive Index Measurement

This protocol describes the measurement of the refractive index of this compound.

Instrumentation:

-

Abbe refractometer.

-

Constant temperature water bath (optional, for high precision).

Procedure:

-

Ensure the prism of the refractometer is clean and dry.

-

Calibrate the instrument using a standard with a known refractive index (e.g., distilled water).

-

Place a few drops of this compound onto the prism.

-

Close the prism and allow the sample to equilibrate to the desired temperature (typically 20 °C or 25 °C).

-

Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

-

Read the refractive index from the scale.

-

Clean the prism thoroughly with a suitable solvent (e.g., ethanol (B145695) or acetone) and a soft tissue.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of a this compound sample by Gas Chromatography.

Caption: Workflow for Purity Analysis of this compound by Gas Chromatography.

References

- 1. labproinc.com [labproinc.com]

- 2. This compound (cis-and trans-mixture) | C9H18 | CID 521894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C9H18 | CID 5364776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. This compound CAS#: 59643-68-4 [m.chemicalbook.com]

- 7. This compound [webbook.nist.gov]

An In-depth Technical Guide to 3,5-Dimethyl-3-heptene

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethyl-3-heptene is an unsaturated hydrocarbon with the chemical formula C9H18. As a branched alkene, it exists as a mixture of cis- and trans-isomers. This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and reactivity. Although direct applications in drug development are not extensively documented, its derivatives have shown potential as anti-inflammatory and antimicrobial agents, making it a molecule of interest. This guide summarizes available quantitative data, outlines experimental protocols for its synthesis and analysis, and presents logical workflows for its utilization in research contexts.

Chemical Structure and Properties

This compound is an alkene characterized by a seven-carbon chain with a double bond originating at the third carbon and methyl groups attached to the third and fifth carbons.[1] This structure leads to the existence of geometric isomers, specifically (E)- and (Z)-3,5-dimethylhept-3-ene.[2][3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in experimental settings. Spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are vital for structural confirmation.[4][5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H18 | [4][5][7] |

| Molecular Weight | 126.24 g/mol | [4][7] |

| Physical State | Liquid | [7] |

| Color | Colorless | [7] |

| Specific Gravity | 0.73 | [7] |

| Purity (typical) | Min. 98.0% (GC) | [7] |

| UN Number | 3295 | [7] |

| Hazard Class | 3 (Flammable Liquid) | [4][7] |

A variety of thermodynamic properties have also been reported, including ideal gas heat capacity, standard Gibbs free energy of formation, and enthalpy of vaporization, which are critical for computational chemistry and process modeling.[8]

Synthesis and Reactivity

Synthesis Protocols

The synthesis of this compound can be achieved through several established organic chemistry methods. The two primary routes are the dehydration of a corresponding alcohol and the catalytic dehydrogenation of the parent alkane.[9]

Experimental Protocol 1: Dehydration of 3,5-Dimethyl-3-heptanol (B100129) [9]

-

Apparatus: Round-bottom flask equipped with a reflux condenser and a heating mantle.

-

Reagents: 3,5-dimethyl-3-heptanol, concentrated sulfuric acid (catalyst).

-

Procedure: a. Place 3,5-dimethyl-3-heptanol in the round-bottom flask. b. Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath. c. Heat the mixture under reflux. The duration of heating will vary depending on the scale of the reaction. d. Monitor the reaction progress using Gas Chromatography (GC). e. Upon completion, allow the mixture to cool to room temperature. f. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. g. Dry the organic layer over anhydrous magnesium sulfate. h. Purify the product by fractional distillation.

Experimental Protocol 2: Catalytic Dehydrogenation of 3,5-Dimethylheptane (B146769) [9]

-

Apparatus: A packed-bed reactor system suitable for high-temperature gas-phase reactions.

-

Reagents: 3,5-dimethylheptane, platinum or palladium-based catalyst.

-

Procedure: a. Pack the reactor with the chosen catalyst. b. Heat the reactor to the appropriate temperature for dehydrogenation. c. Pass a stream of 3,5-dimethylheptane vapor, typically with a carrier gas, over the catalyst bed. d. The product stream is cooled to condense the liquid products. e. The desired this compound is separated from unreacted starting material and byproducts by distillation.

Chemical Reactivity

The reactivity of this compound is primarily dictated by its carbon-carbon double bond, which serves as a nucleophilic site.[1]

-

Oxidation: It can be oxidized by reagents like potassium permanganate (B83412) or ozone to yield carbonyl compounds.[1][9]

-

Reduction (Hydrogenation): The double bond can be reduced to a single bond using catalysts such as palladium on carbon to form 3,5-dimethylheptane.[1][9]

-

Electrophilic Addition: It undergoes addition reactions with electrophiles, such as hydrogen halides.[1]

Relevance in Research and Drug Development

While this compound itself is not a known therapeutic agent, it serves as a valuable model compound for studying the reactivity of branched alkenes.[1] Furthermore, its derivatives have been investigated for potential biological activities.

Intermediate in the Synthesis of Bioactive Molecules

Derivatives of this compound have been reported to possess anti-inflammatory and antimicrobial properties.[1] This suggests its potential as a scaffold or intermediate in the synthesis of novel drug candidates. The workflow for such an investigation is outlined below.

Caption: Workflow for the development of bioactive molecules from this compound.

Mechanistic Studies

Researchers utilize this compound to investigate the mechanisms of various organic reactions, including electrophilic additions and oxidations.[1] Its specific substitution pattern provides insights into the influence of steric and electronic effects on reaction outcomes.

Safety and Handling

This compound is a flammable liquid and vapor.[4] It is also classified as an aspiration hazard, potentially fatal if swallowed and enters the airways.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a foundational organic molecule with well-defined chemical properties and reactivity. While direct pharmaceutical applications are yet to be established, its role as a synthetic intermediate and a model compound for reaction mechanism studies is significant.[1] The synthetic protocols and reactivity profile detailed in this guide provide a solid basis for its application in chemical research and the exploration of its derivatives for potential therapeutic uses. Further investigation into the biological activities of its analogs is a promising area for future research in drug discovery.

References

- 1. This compound | 59643-68-4 | Benchchem [benchchem.com]

- 2. This compound | C9H18 | CID 5364776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (Z)-3,5-Dimethyl-3-heptene [chemicalbook.com]

- 4. This compound (cis-and trans-mixture) | C9H18 | CID 521894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. labproinc.com [labproinc.com]

- 8. This compound (CAS 59643-68-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Buy this compound (EVT-1213723) | 59643-68-4 [evitachem.com]

cis and trans isomers of 3,5-Dimethyl-3-heptene

An In-depth Technical Guide to the Cis and Trans Isomers of 3,5-Dimethyl-3-heptene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and physical properties of the (Z)- (cis) and (E)- (trans) isomers of this compound. The information is compiled to assist in further research and development involving these non-polar hydrocarbon compounds.

Physicochemical Properties

The cis and trans isomers of this compound share the same molecular formula (C9H18) and molecular weight (approximately 126.24 g/mol ).[1][2] However, their distinct spatial arrangements of substituents around the carbon-carbon double bond result in different physical properties. While specific experimental data for each pure isomer is scarce in publicly available literature, the properties of the cis/trans mixture are documented. The mixture is a colorless liquid with a specific gravity of 0.73.[3]

Table 1: General Physicochemical Data for this compound

| Property | Value (for cis/trans mixture unless specified) | Reference |

| Molecular Formula | C9H18 | [1][2] |

| Molecular Weight | 126.24 g/mol | [1][2] |

| CAS Number | 19549-93-0 (cis/trans mixture) | [1] |

| 59643-68-4 ((E)-isomer) | [4] | |

| Appearance | Colorless Liquid | [3] |

| Specific Gravity | 0.73 | [3] |

Stereoselective Synthesis

The synthesis of specific isomers of this compound requires stereoselective methods to control the geometry of the double bond. The Wittig reaction and the Julia-Kocienski olefination are two powerful methods for achieving this.

A general workflow for the synthesis and separation of the isomers is presented below.

Wittig Reaction

The Wittig reaction is a widely used method for alkene synthesis from aldehydes or ketones and a phosphorus ylide.[5] The stereochemical outcome depends on the nature of the ylide. Non-stabilized ylides generally lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.[6]

Experimental Protocol: General Procedure for Wittig Synthesis [7][8][9]

-

Ylide Generation: A phosphonium (B103445) salt is suspended in an appropriate anhydrous solvent (e.g., THF, Et2O) under an inert atmosphere (N2 or Ar). A strong base (e.g., n-butyllithium, sodium hydride) is added dropwise at a low temperature (typically -78 to 0 °C) to deprotonate the phosphonium salt and form the ylide.

-

Reaction with Carbonyl: The aldehyde or ketone, dissolved in the same anhydrous solvent, is added slowly to the ylide solution at low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Workup: The reaction is quenched with a proton source (e.g., water, saturated ammonium (B1175870) chloride solution). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification: The crude product, which contains the alkene isomers and triphenylphosphine (B44618) oxide, is purified by column chromatography.

Julia-Kocienski Olefination

The Julia-Kocienski olefination is a modified version of the Julia olefination that often provides high (E)-selectivity.[10][11] It involves the reaction of a heteroaromatic sulfone with an aldehyde or ketone.[12]

Experimental Protocol: General Procedure for Julia-Kocienski Olefination [10][13]

-

Anion Formation: The heteroaryl alkyl sulfone is dissolved in an anhydrous aprotic solvent (e.g., DME, THF) under an inert atmosphere and cooled to a low temperature (e.g., -78 °C). A strong base, such as potassium bis(trimethylsilyl)amide (KHMDS), is added to generate the sulfone anion.

-

Reaction with Carbonyl: The aldehyde or ketone is added to the solution of the anion. The reaction is stirred at low temperature for a period of time before being allowed to warm to room temperature.

-

Workup and Purification: The reaction is quenched, and the product is extracted as described for the Wittig reaction. Purification is typically achieved by column chromatography.

Separation of Isomers

The separation of the cis and trans isomers of this compound can be challenging due to their similar physical properties. Argentation chromatography is a highly effective technique for this purpose.[14]

Argentation Chromatography

This technique utilizes a stationary phase, typically silica (B1680970) gel, impregnated with silver ions (from silver nitrate).[14] The separation is based on the reversible formation of charge-transfer complexes between the silver ions and the π-electrons of the alkene double bond. Cis-alkenes, being more sterically hindered, form weaker complexes and elute faster than their trans counterparts.[15][16]

Experimental Protocol: General Procedure for Argentation Chromatography [14][15]

-

Preparation of the Stationary Phase: Silica gel is slurried in a solution of silver nitrate (B79036) in a suitable solvent (e.g., water or methanol). The solvent is then removed under reduced pressure to yield the silver nitrate-impregnated silica gel.

-

Column Packing and Elution: The prepared stationary phase is packed into a chromatography column. The mixture of isomers is loaded onto the column and eluted with a non-polar solvent system (e.g., hexane (B92381) or a mixture of hexane and a slightly more polar solvent like diethyl ether).

-

Fraction Collection and Analysis: Fractions are collected and analyzed by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to identify the pure isomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The chemical shifts and coupling constants of the vinylic proton and the protons on the adjacent carbons will be characteristic for each isomer. For the (Z)-isomer, the vinylic proton is expected to appear at a slightly different chemical shift compared to the (E)-isomer due to the different anisotropic effects of the neighboring alkyl groups. The coupling constants between the vinylic proton and the allylic protons can also provide stereochemical information.

¹³C NMR: The chemical shifts of the vinylic carbons and the allylic carbons will differ between the cis and trans isomers due to steric effects (the γ-gauche effect). In the cis isomer, steric compression typically causes the carbons of the nearby alkyl groups to be shielded and appear at a higher field (lower ppm) compared to the trans isomer.[17]

Table 2: Predicted ¹H and ¹³C NMR Data (based on general values for similar structures)

| Isomer | Vinylic Proton (¹H) | Vinylic Carbons (¹³C) | Allylic Carbons (¹³C) |

| (Z)-cis | ~5.1-5.3 ppm | ~125-135 ppm | ~30-40 ppm (shielded) |

| (E)-trans | ~5.2-5.4 ppm | ~126-136 ppm | ~35-45 ppm (deshielded) |

Infrared (IR) Spectroscopy

The IR spectra of both isomers will show characteristic C-H stretching vibrations for sp² and sp³ hybridized carbons, and a C=C stretching vibration. The out-of-plane C-H bending vibration is particularly useful for distinguishing between cis and trans isomers of less substituted alkenes. For trisubstituted alkenes like this compound, the C=C stretch is expected around 1670-1665 cm⁻¹. The exact position and intensity of the C-H out-of-plane bending bands in the 1000-650 cm⁻¹ region can help in distinguishing the isomers, although the patterns can be complex for highly substituted alkenes.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectra of both cis and trans isomers are expected to be very similar, as the initial molecular ion often has enough energy to isomerize before fragmentation. Both isomers will show a molecular ion peak (M⁺) at m/z 126. The fragmentation pattern will be characteristic of branched alkenes, with major fragments arising from allylic cleavage and rearrangements. The NIST WebBook provides a mass spectrum for the (E)-isomer (CAS 59643-68-4), which can serve as a reference.[6]

Conclusion

This technical guide provides an overview of the key aspects related to the cis and trans isomers of this compound. While specific experimental data for the pure isomers is limited, established stereoselective synthesis and separation techniques provide a clear path for their preparation and isolation. The predicted spectroscopic characteristics offer a basis for their characterization. Further research to fully elucidate the distinct properties of each isomer is encouraged.

References

- 1. rsc.org [rsc.org]

- 2. (Z)-3,5-dimethylhept-3-ene | C9H18 | CID 44630240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (Z)-3,5-Dimethyl-3-heptene [chemicalbook.com]

- 4. This compound | C9H18 | CID 5364776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. kgroup.du.edu [kgroup.du.edu]

- 6. This compound [webbook.nist.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. community.wvu.edu [community.wvu.edu]

- 10. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]

- 11. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. sites.science.oregonstate.edu [sites.science.oregonstate.edu]

- 14. Argentation chromatography - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 17. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to 3,5-Dimethyl-3-heptene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the alkene 3,5-Dimethyl-3-heptene, a nine-carbon branched alkene. The document details its chemical and physical properties, outlines the primary synthetic routes for its preparation, and includes detailed experimental protocols. While direct applications in drug development are not widely documented, this guide explores the compound's relevance as a chemical intermediate and discusses the broader context of the biological activities of alkene isomers. The information is presented with clearly structured data, detailed methodologies, and visualizations to aid researchers in understanding and utilizing this compound.

Introduction

This compound is an unsaturated hydrocarbon with the molecular formula C9H18.[1][2][3] Its structure features a seven-carbon chain with methyl groups at the third and fifth positions and a double bond originating at the third carbon. This substitution pattern leads to the existence of cis and trans stereoisomers. The compound serves as a useful model for studying the reactions of substituted alkenes and as an intermediate in organic synthesis.[4] This guide aims to consolidate the available technical information on this compound, with a focus on its synthesis and properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C9H18 | [1][2][3] |

| Molecular Weight | 126.24 g/mol | [2][3] |

| CAS Number | 59643-68-4 (for E-isomer), 19549-93-0 (for cis/trans mixture) | [1][3][5] |

| IUPAC Name | (3E)-3,5-Dimethylhept-3-ene | [3] |

| Boiling Point | ~131 °C | [4] |

| Specific Gravity | 0.73 at 20 °C | [4] |

| Flash Point | 23 °C | [4] |

| Appearance | Clear liquid | [4] |

Synthesis of this compound

The primary synthetic routes to this compound involve the dehydration of the corresponding alcohol, 3,5-dimethyl-3-heptanol (B100129), or the catalytic dehydrogenation of the alkane, 3,5-dimethylheptane (B146769).

Synthesis via Dehydration of 3,5-Dimethyl-3-heptanol

This method is a classic acid-catalyzed elimination reaction (E1 mechanism) where the hydroxyl group of the alcohol is protonated, leaves as a water molecule, and a double bond is formed.[6]

The precursor alcohol can be synthesized via a Grignard reaction.

-

Reaction Principle: Ethyl magnesium bromide (a Grignard reagent) is reacted with 3-methyl-2-pentanone (B1360105). The nucleophilic ethyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. Subsequent acidic workup yields the tertiary alcohol, 3,5-dimethyl-3-heptanol.

-

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Ethyl bromide

-

3-Methyl-2-pentanone

-

Hydrochloric acid (e.g., 1 M)

-

Saturated aqueous sodium bicarbonate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Ketone: Cool the Grignard reagent solution in an ice bath. Add a solution of 3-methyl-2-pentanone in anhydrous diethyl ether dropwise with stirring. A white precipitate will form. After the addition is complete, remove the ice bath and stir the mixture at room temperature for one hour.

-

Work-up: Slowly and cautiously pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and dissolve the magnesium salts. Transfer the mixture to a separatory funnel. Separate the ether layer. Wash the ether layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the ether layer over anhydrous sodium sulfate. Filter and remove the ether by rotary evaporation. The crude 3,5-dimethyl-3-heptanol can be purified by distillation under reduced pressure.

-

-

Reaction Principle: The tertiary alcohol undergoes dehydration when heated with a strong acid catalyst like sulfuric acid.[7]

-

Materials:

-

3,5-Dimethyl-3-heptanol

-

Concentrated sulfuric acid

-

Saturated aqueous sodium bicarbonate

-

Anhydrous calcium chloride

-

-

Procedure:

-

Reaction Setup: In a round-bottom flask, place 3,5-dimethyl-3-heptanol. Cool the flask in an ice bath and slowly add concentrated sulfuric acid with swirling.

-

Distillation: Equip the flask for simple distillation. Heat the mixture gently. The lower boiling alkene product will distill over. Collect the distillate in a flask cooled in an ice bath.

-

Work-up: Transfer the distillate to a separatory funnel and wash it with a saturated aqueous sodium bicarbonate solution to neutralize any acidic impurities. Then, wash with water.

-

Purification: Dry the organic layer over anhydrous calcium chloride. The final product, this compound, can be purified by fractional distillation.

-

The following diagram illustrates the workflow for the synthesis of this compound via the dehydration of 3,5-dimethyl-3-heptanol.

Caption: Synthesis workflow for this compound.

Synthesis via Catalytic Dehydrogenation of 3,5-Dimethylheptane

Catalytic dehydrogenation is a common industrial method for converting alkanes to alkenes.[8][9][10] This process typically requires high temperatures and a metal-based catalyst.

-

Reaction Principle: 3,5-Dimethylheptane is passed over a heated catalyst, typically a noble metal like platinum or palladium on a support such as alumina, which facilitates the removal of hydrogen to form the alkene.[11]

-

Materials:

-

3,5-Dimethylheptane

-

Catalyst (e.g., Pt/Al2O3 or Cr2O3/Al2O3)

-

Inert gas (e.g., Nitrogen or Argon)

-

-

Procedure:

-

Catalyst Activation: The catalyst is typically activated in a tube furnace under a flow of hydrogen at a high temperature (e.g., 400-500 °C) to reduce the metal oxides.

-

Reaction: The activated catalyst is maintained at the reaction temperature (typically 500-600 °C). A stream of 3,5-dimethylheptane vapor, carried by an inert gas, is passed through the catalyst bed.

-

Product Collection: The product stream is passed through a condenser to liquefy the C9 hydrocarbons, separating them from gaseous hydrogen and any light hydrocarbon byproducts.

-

Purification: The collected liquid, which will be a mixture of unreacted alkane, the desired alkene, and potentially other isomers, is purified by fractional distillation.

-

The following diagram illustrates the general workflow for the catalytic dehydrogenation process.

Caption: Catalytic dehydrogenation workflow.

Biological Activity and Relevance in Drug Development

Currently, there is a lack of specific data in the scientific literature detailing the biological activity or direct application of this compound in drug development.[12] However, the broader class of alkene isomers is of interest in several biological contexts. The presence of a double bond introduces reactivity that can be exploited in synthesis and can also be a site for metabolic transformations in biological systems.

The lipophilic nature of C9 alkenes suggests they may interact with cell membranes, and their metabolism could potentially lead to the formation of epoxides or other reactive intermediates. While no specific signaling pathways are known to be directly modulated by this compound, the principles of its synthesis and reactivity are fundamental to medicinal chemistry.[12] The ability to introduce branched alkyl chains and control the geometry of double bonds is a critical aspect of designing molecules with specific steric and electronic properties to interact with biological targets.

Conclusion

This compound is a branched alkene with well-defined physicochemical properties. Its synthesis is readily achievable through established organic chemistry methodologies, primarily the dehydration of the corresponding tertiary alcohol or the catalytic dehydrogenation of the parent alkane. While its direct biological activity and role in drug development are not yet established, it serves as a valuable chemical intermediate and a model compound for studying the reactivity of substituted alkenes. The detailed protocols and data presented in this guide are intended to support further research and application of this compound in various fields of chemical science.

References

- 1. This compound [webbook.nist.gov]

- 2. guidechem.com [guidechem.com]

- 3. This compound | C9H18 | CID 5364776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound (EVT-1213723) | 59643-68-4 [evitachem.com]

- 5. This compound (cis-and trans-mixture) | C9H18 | CID 521894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. homework.study.com [homework.study.com]

- 8. Dehydrogenation - Wikipedia [en.wikipedia.org]

- 9. Catalytic dehydrogenation – The Computational Catalysis and Interface Chemistry Group [grabow.chee.uh.edu]

- 10. researchgate.net [researchgate.net]

- 11. chempap.org [chempap.org]

- 12. benchchem.com [benchchem.com]

Technical Whitepaper: An Investigation into the Natural Sources of 3,5-Dimethyl-3-heptene

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical overview of 3,5-Dimethyl-3-heptene, with a primary focus on its natural origins. A thorough review of scientific literature and chemical databases was conducted to identify any documented natural sources, biosynthetic pathways, and established protocols for its isolation. The investigation concludes that there is currently no scientific evidence to suggest that this compound is a naturally occurring compound. This paper presents the known physicochemical properties of the synthetic compound, discusses a structurally related ketone found in nature, and provides a generalized experimental workflow and protocol for the discovery and analysis of novel volatile organic compounds (VOCs) from biological matrices.

Introduction: The Search for this compound in Nature

The exploration of novel chemical entities from natural sources is a cornerstone of drug discovery and development. Volatile organic compounds (VOCs), in particular, play critical roles in chemical ecology as pheromones, defensive agents, and signaling molecules. This investigation was initiated to determine the natural occurrence of the branched-chain alkene, this compound.

Despite extensive searches across databases of plant volatiles, essential oils, and insect semiochemicals, no documented natural sources for this compound have been identified . The compound is referenced primarily in chemical supplier catalogs and physicochemical databases as a synthetic chemical.

Interestingly, a structurally related ketone, (5S)-3,5-Dimethyl-3-heptene-2-one, has been reported as a natural product in the ant species Manica rubida, suggesting that similar carbon skeletons can be produced biologically.[1] However, the biosynthetic pathways leading to such irregular terpenes in insects are still largely under investigation.[2][3]

Physicochemical Properties of this compound

While natural sources are not documented, the chemical and physical properties of this compound have been characterized. This information is critical for any research involving the synthetic compound, including its use as a standard in analytical chemistry or as a scaffold in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈ | [4][5] |

| Molecular Weight | 126.24 g/mol | [4][6] |

| IUPAC Name | 3,5-dimethylhept-3-ene (cis/trans mixture) | [4] |

| CAS Number | 19549-93-0 (for cis/trans mixture) | [4] |

| Alternate CAS Number | 59643-68-4 (for (E)-isomer) | [5] |

| Physical State | Liquid | |

| InChIKey | OXOLZWHOQAEIAW-UHFFFAOYSA-N (for unspecified stereochemistry) | [4] |

Methodologies for Natural Product Discovery and Analysis

Given the absence of a specific isolation protocol for this compound, this section outlines a generalized, yet detailed, experimental approach for the discovery and identification of novel volatile compounds from a biological matrix. This workflow is standard in the field of natural product chemistry.

Hypothetical Workflow for Volatile Compound Identification

The process of identifying a novel volatile compound from a natural source follows a logical progression from sample collection to structural elucidation. The diagram below illustrates this standard workflow.

Caption: A generalized workflow for the discovery of novel volatile natural products.

General Experimental Protocol: HS-SPME-GC-MS Analysis

The following protocol details a standard method for analyzing VOCs from a biological sample using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[7][8][9]

1. Objective: To extract and identify volatile and semi-volatile organic compounds from a given biological matrix.

2. Materials:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane (PDMS) or 50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS)).

-

Heated agitator or water bath.

-

20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.

-

Biological sample (e.g., 1-5 g of plant material, insect homogenate).

-

Internal standard solution (e.g., n-alkane series).

3. Sample Preparation (HS-SPME):

-

Place the biological material into a 20 mL headspace vial.

-

If desired, add a known concentration of an internal standard.

-

Seal the vial immediately with the screw cap.

-

Place the vial in the heated agitator and equilibrate the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow volatiles to partition into the headspace.

-

Expose the SPME fiber to the vial's headspace for a defined extraction time (e.g., 30 minutes) under continued agitation and heating.

4. GC-MS Analysis:

-

Injection: Immediately after extraction, retract the fiber and insert it into the hot GC inlet (e.g., 250°C) for thermal desorption of the trapped analytes. Desorb for a period of 2-5 minutes in splitless mode.

-

Gas Chromatograph (GC) Conditions:

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID x 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase at 5°C/min to 200°C.

-